1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1903296-74-1
VCID: VC6869061
InChI: InChI=1S/C14H13BrN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2
SMILES: C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.173

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

CAS No.: 1903296-74-1

Cat. No.: VC6869061

Molecular Formula: C14H13BrN2O3

Molecular Weight: 337.173

* For research use only. Not for human or veterinary use.

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione - 1903296-74-1

Specification

CAS No. 1903296-74-1
Molecular Formula C14H13BrN2O3
Molecular Weight 337.173
IUPAC Name 1-[1-(3-bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C14H13BrN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2
Standard InChI Key IXSHKWQMKUOXDT-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (C₁₄H₁₃BrN₂O₃; MW: 337.173 g/mol) integrates three distinct structural units:

  • 3-Bromobenzoyl Group: Aromatic ring substituted with bromine at the meta position, conferring electrophilic reactivity and potential for halogen bonding interactions.

  • Azetidine Ring: A four-membered nitrogen-containing ring, introducing strain and influencing conformational dynamics .

  • Pyrrolidine-2,5-dione (Succinimide): A cyclic dicarboximide moiety capable of hydrogen bonding and participating in ring-opening reactions .

The InChIKey (IXSHKWQMKUOXDT-UHFFFAOYSA-N) and SMILES representations (BrC1=CC=CC(=C1)C(=O)N2CC(C3CC(=O)NC3=O)C2) provide precise stereochemical details, essential for computational modeling and structure-activity relationship (SAR) studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1903296-74-1
Molecular FormulaC₁₄H₁₃BrN₂O₃
Molecular Weight337.173 g/mol
IUPAC Name1-[1-(3-bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Topological Polar Surface61.7 Ų

Synthetic Pathways and Methodologies

Core Synthesis Strategy

The synthesis typically involves sequential coupling and cyclization reactions:

  • Azetidine Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions or via ring-closing metathesis.

  • Bromobenzoyl Incorporation: Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the 3-bromobenzoyl group to the azetidine nitrogen .

  • Succinimide Conjugation: Amidation or Michael addition to introduce the pyrrolidine-2,5-dione unit, often using maleic anhydride or substituted maleimides .

Optimization Challenges

  • Ring Strain Mitigation: The azetidine’s high ring strain necessitates mild reaction conditions to prevent undesired rearrangements .

  • Regioselectivity: Ensuring precise bromine positioning on the benzoyl group requires careful control of electrophilic substitution parameters.

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s reactivity is dominated by:

  • Bromine Substitution: Facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

  • Azetidine Ring-Opening: Nucleophilic attack at the strained C-N bond, yielding linear amines or imines .

  • Succinimide Modifications: Hydrolysis to dicarboxylic acids or reduction to pyrrolidines .

Table 2: Representative Derivatives and Applications

Derivative ClassSynthetic RouteBiological TargetSource
Aryl-coupled analogsPd-catalyzed cross-couplingKinase inhibition
Azetidine-opened aminesAcidic/basic hydrolysisAntimicrobial agents
Reduced pyrrolidinesCatalytic hydrogenationCNS modulators

Biological Activities and Mechanistic Insights

Serotonergic Activity

Recent studies on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives reveal affinity for 5-HT₁A receptors (Kᵢ < 100 nM) and serotonin reuptake inhibition (IC₅₀ ~10 µM), suggesting potential antidepressant applications . The bromobenzoyl group may enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Anticancer Mechanisms

Preliminary data indicate that brominated heterocycles induce apoptosis in cancer cell lines via ROS generation and DNA intercalation. The azetidine ring’s strain may enhance DNA-binding affinity, though specific studies on this compound remain pending .

Research Applications and Future Directions

Drug Discovery Platforms

  • Fragment-Based Design: The compound serves as a versatile scaffold for constructing kinase inhibitors (e.g., EGFR, VEGFR) through modular derivatization .

  • PROTAC Development: The bromine atom enables conjugation to E3 ligase ligands, facilitating targeted protein degradation strategies .

Metabolic Stability Considerations

In vitro microsomal studies on related pyrrolidine-2,5-diones show moderate hepatic clearance (t₁/₂ > 60 min), suggesting favorable pharmacokinetics for further optimization .

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